Product packaging for SKPin C1(Cat. No.:)

SKPin C1

Cat. No.: B10789165
M. Wt: 465.3 g/mol
InChI Key: IYCJJVVXEHZJHE-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the SCF-Skp2 Ubiquitin E3 Ligase System

The SCF (Skp1-CUL1-F-box protein) ubiquitin E3 ligase complex is a multi-subunit enzyme responsible for the ubiquitination of specific protein substrates, marking them for degradation by the 26S proteasome. frontiersin.org Skp2 is the substrate-recognition subunit (an F-box protein) within the SCFSkp2 complex. frontiersin.orgnih.gov This complex, often in conjunction with the accessory protein Cks1, targets key cell cycle regulators like the cyclin-dependent kinase inhibitor p27 (also known as CDKN1B), promoting their ubiquitination and subsequent degradation. frontiersin.orgnih.govdovepress.com

Skp2 is frequently overexpressed in various cancers and is considered an oncogene due to its role in degrading negative regulators of cell proliferation such as p27, p21, p53, and p57. nih.gov By mediating the degradation of these proteins, SCFSkp2 contributes to uncontrolled cell growth and proliferation. nih.gov SKPin C1 acts by inhibiting the activity of this complex, specifically by interfering with the interaction between Skp2 and its substrate, p27. frontiersin.orgnih.govselleckchem.com This interference prevents the ubiquitination of p27, leading to its accumulation within the cell and consequently inducing cell cycle arrest. frontiersin.orgdovepress.comresearchgate.net

Historical Identification and Initial Characterization Through Virtual Ligand Screening

This compound was identified as an Skp2 inhibitor through in silico virtual ligand screening. frontiersin.orgresearchgate.net This computational approach involved screening libraries of small molecules against the known binding pocket of Skp2, specifically the interface where Skp2 interacts with p27. frontiersin.orgresearchgate.netresearchgate.net Virtual screening allows for the rapid evaluation of large numbers of compounds based on their predicted binding affinity and interactions with a target protein structure. acs.org

Following its identification through virtual screening, this compound underwent initial characterization to confirm its inhibitory activity and specificity. Studies demonstrated that this compound specifically targets the Skp2-p27 interaction interface, effectively blocking their binding. frontiersin.orgnih.govselleckchem.com This targeted inhibition results in decreased ubiquitination of p27 and a subsequent increase in p27 protein levels. frontiersin.orgnih.govdovepress.com The accumulation of p27 is linked to the induction of cellular G1 phase arrest. frontiersin.orgdovepress.comresearchgate.net

Detailed research findings have shown this compound's effects in various cell lines. For instance, this compound treatment has been reported to increase p27 protein levels in U266 and RPMI 8226 multiple myeloma cells by inhibiting ubiquitination. nih.govmedchemexpress.com This leads to a slowing of the cell cycle and inhibition of cell proliferation in these cell lines. nih.govmedchemexpress.com In T47D and LNCaP cells, this compound promotes G1/S cell cycle arrest, while in MCF-7 cells, it induces G2/M cell cycle arrest, correlating with increased p27 levels. tocris.comrndsystems.comtargetmol.com Studies in uveal melanoma (UM) cells also showed that this compound treatment resulted in the accumulation of p27 without significantly altering SKP2 expression levels, supporting its mechanism of interfering with the SKP2-p27 binding. dovepress.com

The molecular formula of this compound is C18H13BrN2O4S2, and its molecular weight is 465.34. tocris.comrndsystems.comcaymanchem.combiocompare.com It is typically stored at +4°C and has a purity of ≥98% by HPLC. tocris.comrndsystems.comcaymanchem.combiocompare.com this compound is soluble in DMSO. rndsystems.comcaymanchem.comselleck.co.jp

Here is a summary of some research findings on the effects of this compound in various cell lines:

Cell LineObserved EffectReference
U266, RPMI 8226Increased p27 levels, inhibited proliferation, G1 arrest nih.govmedchemexpress.com
T47D, LNCaPG1/S cell cycle arrest, p27 accumulation tocris.comrndsystems.comtargetmol.com
MCF-7G2/M cell cycle arrest, p27 accumulation tocris.comrndsystems.comtargetmol.com
Metastatic melanomaInduces p27 accumulation, slows cell cycle, inhibits proliferation, triggers apoptosis medchemexpress.comrndsystems.com
Uveal melanoma (UM)Inhibits growth, induces p27 accumulation, G1 arrest dovepress.comresearchgate.net
Murine primary T-ALL (wildtype Skp2), human T-ALLInhibits proliferation frontiersin.orgresearchgate.net
Metastatic melanoma, breast cancerTriggers cell apoptosis frontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13BrN2O4S2 B10789165 SKPin C1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13BrN2O4S2

Molecular Weight

465.3 g/mol

IUPAC Name

2-[4-bromo-2-[(E)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7+

InChI Key

IYCJJVVXEHZJHE-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CN=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S

Origin of Product

United States

Molecular Mechanism of Action

Specific Targeting of the Skp2-p27 Interaction Interface

SKPin C1 is designed to specifically bind to the interaction interface between Skp2 and p27 frontiersin.orgresearchgate.netresearchgate.netselleckchem.com. This targeted binding prevents the association of p27 with the SCFSkp2 complex, which is necessary for p27 ubiquitination and degradation caymanchem.comnih.govfrontiersin.org. Research indicates that this compound binds to Skp2 at the Cdc kinase subunit 1 (Cks1) interaction interface caymanchem.com. This specific targeting distinguishes this compound from other inhibitors that might affect different components or interactions within the SCF complex researchgate.net.

Consequences on p27 Ubiquitination and Stabilization

By blocking the interaction between Skp2 and p27, this compound effectively prevents the ubiquitination of p27 mediated by the SCFSkp2 ligase caymanchem.comnih.govfrontiersin.orgscielo.br. Ubiquitination typically marks proteins for degradation by the 26S proteasome researchgate.netnih.govfrontiersin.org. Therefore, inhibiting p27 ubiquitination leads to the accumulation and stabilization of p27 protein levels within the cell caymanchem.comnih.govscielo.brmedchemexpress.comnih.govescholarship.org. Studies have shown that this compound treatment results in a notable increase in p27 protein levels in various cancer cell lines nih.govscielo.brmedchemexpress.comnih.govresearchgate.net. This accumulation of p27, a negative regulator of the cell cycle, contributes to cell cycle arrest and inhibition of proliferation nih.govfrontiersin.orgscielo.brmedchemexpress.comnih.gov.

Data from studies in multiple myeloma cells (U266 and RPMI 8226) demonstrate a dose-dependent increase in p27 protein levels upon treatment with this compound. For example, Western blot analysis showed increased p27 protein enrichment with increasing concentrations of this compound researchgate.net. Immunoprecipitation assays have confirmed that this compound treatment prevents p27 ubiquitination in these cells nih.govscielo.br.

Influence on Cell Cycle Regulatory Proteins Beyond p27 (e.g., p21)

While p27 is a primary target, this compound has also been reported to protect other negative regulators of cell proliferation, such as p21, from ubiquitination degradation nih.gov. Skp2 mediates the ubiquitination and degradation of several proteins involved in cell cycle regulation and tumor suppression, including p21 frontiersin.orgnih.gov. Studies have shown that this compound treatment can lead to increased levels of p21 escholarship.org. This suggests that this compound's influence on cell cycle progression may involve the stabilization of multiple CDK inhibitors targeted by Skp2 researchgate.netresearchgate.net.

Distinction from Mechanisms Affecting Skp2 Protein Expression Levels

A key characteristic of this compound's mechanism is that it interferes with the interaction between Skp2 and its substrates rather than affecting the expression levels of Skp2 protein itself nih.govresearchgate.netselleckchem.comscielo.br. Research indicates that this compound treatment does not significantly change the protein levels of Skp2 nih.govscielo.brescholarship.org. This is in contrast to some other approaches that aim to reduce Skp2 levels through transcriptional or post-translational mechanisms frontiersin.orgresearchgate.netfrontiersin.org. The specific targeting of the protein-protein interaction interface is a defining feature of this compound frontiersin.orgresearchgate.netresearchgate.netselleckchem.comcenmed.com.

Comparative Mechanistic Analysis with Other Skp2 Inhibitors

This compound represents a class of Skp2 inhibitors that specifically disrupt the interaction between Skp2 and its substrates like p27 researchgate.net. This is distinct from other types of Skp2 inhibitors that may target different aspects of the SCFSkp2 complex or upstream regulatory pathways. For instance, some inhibitors, such as compound #25, directly bind to residues around the F-box motif of Skp2, inhibiting the interaction between Skp1 and Skp2 and thus disrupting the integrity of the entire SCF complex researchgate.net. Another example is Pevonedistat, which inhibits neddylation, a modification required for the activity of cullin-RING E3 ligases, including SCFSkp2 researchgate.netescholarship.org.

Compared to inhibitors that disrupt the SCF complex assembly, this compound's mechanism is more focused on preventing substrate recognition and binding researchgate.net. While both mechanisms can lead to the stabilization of Skp2 substrates like p27, the specific point of intervention differs. Studies comparing this compound with other inhibitors like Bortezomib (a proteasome inhibitor) have shown that while both can increase p27 levels by inhibiting ubiquitination, this compound's effect on p27 accumulation can be more profound nih.govmdpi.com. Bortezomib inhibits the proteasome directly, thus preventing the degradation of ubiquitinated proteins, whereas this compound prevents the ubiquitination step itself by blocking the Skp2-p27 interaction nih.govmdpi.com.

The specific targeting of the Skp2-p27 interface by this compound is a key aspect of its molecular mechanism, leading to the stabilization of p27 and other Skp2 substrates, ultimately impacting cell cycle progression and proliferation nih.govfrontiersin.orgscielo.brnih.gov.

Cellular and Subcellular Effects

Modulation of Cell Cycle Progression

G1 Phase Arrest Induction

A prominent effect of SKPin C1 is the induction of cell cycle arrest in the G1 phase. Studies have shown that treatment with this compound leads to a notable increase in the percentage of cells in the G1 phase across various cancer cell lines. frontiersin.orgfrontiersin.orgtocris.comnih.govnih.govdovepress.comresearchgate.netbio-techne.com This G1 arrest is attributed to the accumulation of the cyclin-dependent kinase inhibitor p27. frontiersin.orgfrontiersin.orgtocris.comnih.govnih.govdovepress.com p27 inhibits the activity of cyclin-CDK complexes, specifically cyclin D/CDK4 and cyclin E/CDK2, which are essential for the transition from G1 to the S phase of the cell cycle. nih.govresearchgate.net By preventing p27 degradation, this compound effectively puts a brake on this critical cell cycle checkpoint.

G2/M Phase Arrest Induction

While G1 arrest is a primary effect, some studies have also observed effects on the G2/M phase. In multiple myeloma cell lines U266 and RPMI 8226, treatment with this compound resulted in a corresponding decrease in the percentages of cells in the S and G2/M phases, consistent with a G1 phase accumulation. nih.govresearchgate.net In MCF-7 breast cancer cells, this compound has been reported to induce G2/M cell cycle arrest. tocris.com This suggests that the specific cell cycle phase affected might vary depending on the cell line.

Cell Line-Specific Differences in Cell Cycle Response

The impact of this compound on the cell cycle exhibits cell line-specific differences. G1 phase arrest has been observed in uveal melanoma cells (MUM2B and OM431) nih.govdovepress.com, multiple myeloma cells (U266 and RPMI 8226) nih.govresearchgate.net, metastatic melanoma cell lines (501 Mel, SK-MEL-147, SK-MEL-173) nih.gov, T47D, and LNCaP cells. tocris.com Conversely, G2/M arrest was noted in MCF-7 cells. tocris.com Furthermore, the sensitivity to this compound can vary between cell types. For instance, multiple myeloma cells (U266 and RPMI 8226), which exhibit high Skp2 and low p27 expression compared to normal B lymphocytes, show greater sensitivity to this compound. nih.govnih.gov this compound did not inhibit the proliferation of SKP2 knock-out embryonic fibroblasts, highlighting the dependence of its effect on the presence of Skp2. frontiersin.orgnih.gov

The following table summarizes some of the observed cell cycle effects of this compound in different cell lines:

Cell LineObserved Cell Cycle EffectPrimary MechanismSource(s)
U266 (Multiple Myeloma)G1 arrest, decreased S/G2/MInhibition of p27 degradation nih.govresearchgate.net
RPMI 8226 (Multiple Myeloma)G1 arrest, decreased S/G2/MInhibition of p27 degradation nih.govresearchgate.net
MUM2B (Uveal Melanoma)G1 arrestInhibition of p27 degradation nih.govdovepress.com
OM431 (Uveal Melanoma)G1 arrestInhibition of p27 degradation nih.govdovepress.com
MCF-7 (Breast Cancer)G2/M arrestInhibition of Skp2-mediated p27 degradation tocris.com
T47DG1/S arrestInhibition of Skp2-mediated p27 degradation tocris.com
LNCaPG1/S arrestInhibition of Skp2-mediated p27 degradation tocris.com
Metastatic Melanoma (501 Mel, SK-MEL-147, SK-MEL-173)Cell cycle arrestProtects p27 and p21 from ubiquitination degradation nih.gov
SKP2 knock-out embryonic fibroblastsNo inhibition of proliferationLack of the target protein Skp2 frontiersin.orgnih.gov

Induction of Programmed Cell Death

Beyond its effects on the cell cycle, this compound is also known to induce programmed cell death, specifically apoptosis, in various cancer cell types.

Apoptosis Induction (e.g., Increased Cleaved Caspase-3 Levels)

This compound has been reported to trigger apoptosis in a range of cancer cell lines, including metastatic melanoma, breast cancer, uveal melanoma, and multiple myeloma cells. frontiersin.orgnih.govdovepress.comresearchgate.netnih.govnih.govmedchemexpress.commedchemexpress.cn A key indicator of apoptosis is the activation of caspases, particularly caspase-3, which is a critical executioner protease in the apoptotic pathway. cellsignal.com Studies have demonstrated that treatment with this compound leads to increased levels of cleaved caspase-3 protein in multiple myeloma cells (U266 and RPMI 8226), serving as evidence of apoptosis induction. frontiersin.orgscielo.brnih.govresearchgate.netnih.govresearchgate.net

Role of p27 Accumulation in Apoptotic Pathways

The accumulation of p27, a direct consequence of this compound inhibiting Skp2-mediated degradation, plays a significant role in the induction of apoptosis. nih.govnih.gov While primarily known as a cell cycle regulator, p27 can also influence apoptotic pathways. By regulating the activity of CDK/cyclin complexes, p27 can indirectly impact the cellular machinery that controls apoptosis. nih.gov Thus, the stabilization and accumulation of p27 by this compound contribute to both cell cycle arrest and the triggering of programmed cell death in susceptible cancer cells.

The following table summarizes the observed apoptotic effects and related markers:

Cell LineObserved Apoptotic EffectKey Marker(s) ObservedSource(s)
U266 (Multiple Myeloma)Apoptosis inductionIncreased cleaved caspase-3 frontiersin.orgscielo.brnih.govresearchgate.netnih.govresearchgate.net
RPMI 8226 (Multiple Myeloma)Apoptosis inductionIncreased cleaved caspase-3 frontiersin.orgscielo.brnih.govresearchgate.netnih.govresearchgate.net
Metastatic MelanomaApoptosis inductionNot specified in detail frontiersin.orgnih.gov
Breast CancerApoptosis inductionNot specified in detail frontiersin.org
Uveal MelanomaApoptosis inductionNot specified in detail dovepress.com

Regulation of Cellular Proliferation and Viability

Research indicates that this compound exerts inhibitory effects on the proliferation and viability of various cancer cell types.

Broad-Spectrum Inhibition of Cancer Cell Proliferation

This compound has demonstrated the ability to inhibit cell proliferation across a range of cancer cell lines. Studies have shown its inhibitory effect on uveal melanoma and lung cancer growth both in vitro and in vivo. frontiersin.orgresearchgate.netfrontiersin.org It has also been reported to trigger apoptosis in metastatic melanoma and breast cancer cells in vitro. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, this compound has been shown to inhibit the proliferation of murine primary T-ALL cells with wildtype Skp2, as well as several human T-ALL cell lines. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net In multiple myeloma, this compound significantly decreased the proliferation of U266 and RPMI 8226 cells and induced apoptosis by increasing cleaved caspase-3 protein levels. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov The inhibitory effects have been observed to be dose-dependent in certain cancer cell types, such as pRb and p53 doubly deficient primary prostate tumor cells with p27T187A KI mutation. frontiersin.org this compound has also been identified as a potent inhibitor against aberrant proliferation and immortalization of multiple myeloma. nih.govresearchgate.net Gastric cancer cell proliferation has also been shown to be inhibited by this compound in a dose-dependent manner. spandidos-publications.com

Here is a summary of cancer cell types where this compound has shown inhibitory effects:

Cancer TypeObserved Effect on Proliferation/ViabilityIn vitro/In vivoCitation(s)
Uveal MelanomaInhibition of growthIn vitro, In vivo frontiersin.orgresearchgate.netfrontiersin.org
Lung CancerInhibition of growthIn vitro, In vivo frontiersin.orgresearchgate.netfrontiersin.org
Metastatic MelanomaTriggered apoptosisIn vitro frontiersin.orgresearchgate.netfrontiersin.org
Breast CancerTriggered apoptosisIn vitro frontiersin.orgresearchgate.netfrontiersin.org
T-ALL (murine & human)Inhibition of proliferationIn vitro frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net
Multiple MyelomaDecreased viability and proliferation, induced apoptosisIn vitro frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netnih.gov
Prostate Tumor CellsDose-dependent inhibitionIn vitro frontiersin.org
Gastric CancerDose-dependent inhibitionIn vitro spandidos-publications.com

Differential Sensitivity Between Neoplastic and Normal Cells

Studies suggest a differential sensitivity to this compound between cancer cells and normal cells, with cancer cells generally exhibiting higher sensitivity. For instance, in uveal melanoma, this compound was found to specifically inhibit the growth of uveal melanoma cells, while the effect on normal cells was reported as insignificant. dovepress.com The half maximal inhibitory concentration (IC50) value for normal cells (PIG1) was significantly higher (16.71 μM) compared to uveal melanoma cell lines like MUM2B (0.86 μM) and OM431 (1.83 μM), supporting the potential for selective targeting of cancer cells. dovepress.com Similarly, in multiple myeloma, a relatively low concentration of this compound significantly inhibited the viability of U266 and RPMI 8226 cells, whereas a relatively high concentration (50 μM) only marginally attenuated the viability of normal B lymphocytes. nih.gov This differential sensitivity is likely attributed to the higher expression of Skp2 and lower expression of p27 observed in the sensitive cancer cells compared to normal B lymphocytes. nih.gov Prostate cancer cell lines have also been confirmed to be more sensitive to this compound when compared to fibroblasts. researchgate.net

Interplay with Relevant Cellular Signaling Pathways

This compound's effects are intricately linked to cellular signaling pathways, particularly those involving the Skp2-p27 axis.

Involvement of Skp2-p27 Axis in Cancer Progression

The Skp2-p27 axis plays a pivotal role in cell cycle control, and its dysregulation is frequently observed in various cancers. Skp2, as a component of the SCF ubiquitin ligase complex, is responsible for the ubiquitination and subsequent proteasomal degradation of p27, a cyclin-dependent kinase inhibitor. researchgate.netnih.gov This degradation of p27 promotes cell cycle progression from G1 to S phase. nih.gov Elevated levels of Skp2 and reduced levels of p27 are commonly found in numerous human cancers and are often associated with poor prognosis. researchgate.netnih.gov this compound is designed to specifically target the interaction interface between Skp2 and p27, thereby blocking p27 degradation and leading to its accumulation. frontiersin.orgfrontiersin.orgcenmed.comselleckchem.com This accumulation of p27 can then induce cellular G1 phase arrest and inhibit proliferation. frontiersin.orgfrontiersin.org The inhibitory effect of this compound on cell proliferation is associated with its protection of p27 from Skp2-induced ubiquitination and degradation. nih.gov

Related Signaling Networks (e.g., Hippo, WEE1, Autophagy, PI3K/AKT, ERK/SKP2/p27)

Beyond the direct Skp2-p27 interaction, Skp2 and its inhibition by compounds like this compound can intersect with other significant cellular signaling networks. Skp2 is related to several important cellular signaling pathways, including Hippo, WEE1, and autophagy. nih.gov The Hippo pathway effector YAP can induce the acetylation of Skp2, while YAP is also ubiquitinated by Skp2. nih.gov In the autophagy pathway, Skp2 regulates the level of co-activator-associated arginine methyltransferase 1 in the AMPK-SKP2-CARM1 signaling cascade. nih.gov Skp2 has also been reported to mediate the ubiquitination and degradation of the autophagy regulator Beclin1 (BECN1). nih.gov

The PI3K/AKT pathway is also linked to Skp2 regulation. The mTORC2 pathway, mainly through PI3-kinase signaling, elevates Skp2 expression, leading to reduced p27 expression and promoting cancer progression. nih.gov AKT can phosphorylate Skp2 at Ser72, which is required to disrupt the interaction between Cdh1 and Skp2 and promotes Skp2 cytoplasmic localization. nih.govnih.gov While curcumin (B1669340) treatment has been shown to downregulate Skp2 expression via the PI3K/AKT-Skp2 signaling cascades in some cells, in others, AKT activation did not correlate with Skp2 upregulation, indicating the involvement of other signaling pathways. nih.govresearchgate.net

The ERK/SKP2/p27 pathway has been reported to play important roles in cellular senescence induced by 14-3-3β depletion in glioblastoma cells. frontiersin.orgnih.gov Skp2 also regulates cell senescence through cascades in addition to degrading p21 and p27. frontiersin.orgnih.gov

SKP2-Dependency in Inhibitory Effects

The inhibitory effects of this compound are largely dependent on its interaction with Skp2 and the subsequent impact on p27. This compound functions by selectively inhibiting Skp2-mediated p27 degradation by reducing p27 binding through key compound-receptor contacts. researchgate.netcenmed.comselleckchem.com This leads to the accumulation of p27 in a Skp2-dependent manner in cancer cells, promoting cell cycle arrest. dovepress.comresearchgate.net Studies have shown that this compound increases p27 protein levels by inhibiting ubiquitination. nih.govmedchemexpress.com

However, it is important to note that while this compound was originally developed as an inhibitor of the SKP2-p27 interaction, some studies have revealed potential off-target effects. In VHL-deficient renal cell carcinoma cells, this compound exhibited synthetic lethal effects and disrupted microtubule networks, causing spindle deformation and mitotic arrest. ijbs.comijbs.com These effects were found to be independent of its inhibitory action on SKP2, as SKP2 depletion did not recapitulate the synthetic lethal effect or the microtubule-related phenotypes. ijbs.comijbs.com Biochemical and phenotypic studies suggested that this compound's synthetic lethal effect in this context was primarily due to its anti-microtubule activity, directly binding to tubulin and inhibiting microtubule polymerization. ijbs.comijbs.com Despite this, this compound still successfully increased p27 and p21 levels in these cells, confirming its inhibitory effect on SKP2 function. ijbs.comijbs.com This indicates that while this compound does inhibit SKP2, its observed effects in certain cellular contexts might be mediated by additional mechanisms.

Preclinical Efficacy in Disease Models

Antineoplastic Activity in In Vitro Cancer Models

SKPin C1 has demonstrated inhibitory effects on the proliferation and survival of various cancer cell lines in vitro, primarily by targeting the Skp2-p27 interaction, leading to increased p27 levels and cell cycle dysregulation.

Melanoma (Metastatic Melanoma, Uveal Melanoma)

This compound has shown inhibitory effects on metastatic melanoma cells. It induces p27 accumulation in these cell lines, which is linked to its inhibitory activity tocris.com. In uveal melanoma (UM), this compound significantly inhibits the growth of UM cells in vitro. Studies have shown that this compound treatment increases p27 protein levels in UM cells by blocking its ubiquitination and degradation, leading to cell cycle arrest nih.govnih.gov. The half maximal inhibitory concentration (IC50) values for this compound in UM cell lines MUM2B and OM431 were reported as 0.86 μM and 1.83 μM, respectively, which were significantly lower than that observed in normal pigment cells (16.71 μM) nih.gov.

Table 1: In Vitro Efficacy of this compound in Melanoma Cell Lines

Melanoma TypeCell LineIC50 (μM)Key FindingsSource
Metastatic MelanomaNot specifiedNot specifiedInduces p27 accumulation, triggers apoptosis tocris.commedchemexpress.com. tocris.commedchemexpress.com
Uveal MelanomaMUM2B0.86Inhibits growth, increases p27, induces cell cycle arrest. nih.govnih.gov nih.govnih.gov
Uveal MelanomaOM4311.83Inhibits growth, increases p27, induces cell cycle arrest. nih.govnih.gov nih.govnih.gov
Normal Pigment CellsPIG116.71Significantly higher IC50 compared to UM cell lines, suggesting selectivity. nih.gov nih.gov

Lung Cancer (Non-Small Cell Lung Cancer, Small Cell Lung Cancer)

This compound has been reported to inhibit the growth of lung cancer cells in vitro frontiersin.orgresearchgate.net. In non-small cell lung cancer (NSCLC) cell lines such as H460 and A549, Skp2 inhibitors, including this compound, did not consistently show strong inhibitory effects frontiersin.org. However, in other lung cancer cell lines, including small cell lung cancer (SCLC) cell lines H69 and H196, this compound demonstrated lower IC50 values compared to other compounds like MLN4924 and Flavokawain A, suggesting its potential in these subtypes frontiersin.org.

Table 2: In Vitro Efficacy of this compound in Lung Cancer Cell Lines

Lung Cancer TypeCell Line(s)IC50 (μM)Key FindingsSource
Lung Cancer (general)Not specifiedNot specifiedInhibits growth in vitro. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Non-Small Cell Lung CancerH460, A549Not specifiedSkp2 inhibitors did not show strong inhibitory effects in these lines compared to other compounds. frontiersin.org frontiersin.org
Small Cell Lung CancerH69, H196Lower than MLN4924 and Flavokawain AShowed stronger inhibitory effects compared to other compounds in these SCLC lines. frontiersin.org frontiersin.org
Primary Mouse Small Cell Lung CancerPrimary mouse cellsLower than MLN4924 and Flavokawain AShowed stronger inhibitory effects compared to other compounds. frontiersin.org frontiersin.org

Breast Cancer

This compound has been reported to trigger cell apoptosis in breast cancer cells in vitro frontiersin.orgresearchgate.net. It promotes G1/S cell cycle arrest in T47D cells and induces G2/M cell cycle arrest in MCF-7 cells tocris.com. Studies have shown that this compound can induce p27 accumulation in breast cancer cells in a Skp2-dependent manner nih.gov.

Table 3: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Breast Cancer TypeCell LineCell Cycle EffectKey FindingsSource
Breast CancerNot specifiedApoptosis inductionTriggers cell apoptosis in vitro. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Breast CancerT47DG1/S arrestPromotes G1/S cell cycle arrest. tocris.com tocris.com
Breast CancerMCF-7G2/M arrestInduces G2/M cell cycle arrest. tocris.com tocris.com
Breast CancerNot specifiedp27 accumulationInduces p27 accumulation in a Skp2-dependent manner. nih.gov nih.gov

Hematological Malignancies (Multiple Myeloma, T-cell Acute Lymphoblastic Leukemia)

This compound has shown inhibitory effects on hematological malignancies. It inhibits the proliferation of murine primary T-ALL cells with wildtype Skp2, as well as several human T-ALL cell lines frontiersin.orgresearchgate.net. In multiple myeloma (MM), this compound inhibits cell proliferation in U266 and RPMI 8226 myeloma cells and triggers apoptosis by increasing cleaved caspase-3 protein levels frontiersin.orgresearchgate.netresearchgate.netnih.gov. This compound significantly inhibited the viability of U266 and RPMI 8226 cells at concentrations as low as 10 μM, with enhanced effects at higher doses. In contrast, a concentration of 50 μM this compound only marginally decreased the viability of normal B lymphocytes nih.gov. This compound treatment increased p27 protein levels in U266 and RPMI 8226 cells by preventing p27 from being ubiquitinated, leading to cell cycle arrest and inhibited proliferation nih.govscielo.br.

Table 4: In Vitro Efficacy of this compound in Hematological Malignancies

Malignancy TypeCell Line(s)Concentration (μM)Key FindingsSource
T-cell Acute Lymphoblastic LeukemiaMurine primary T-ALL (wildtype Skp2), Human T-ALL cell linesNot specifiedInhibits proliferation. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Multiple MyelomaU266, RPMI 822610-50Inhibits cell proliferation, triggers apoptosis, increases cleaved caspase-3, increases p27 by inhibiting ubiquitination, induces cell cycle arrest. medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.govscielo.br medchemexpress.comfrontiersin.orgresearchgate.netresearchgate.netnih.govscielo.br
Multiple MyelomaU266, RPMI 822610Significantly inhibited viability. nih.gov nih.gov
Multiple MyelomaU266, RPMI 822625, 50Effective in inhibiting cell viability. nih.gov nih.gov
Normal B LymphocytesNot specified50Marginally decreased viability, suggesting selectivity for MM cells. nih.gov nih.gov

Prostate Cancer (Paclitaxel-Resistant Prostate Cancer)

This compound has been investigated for its effects on prostate cancer, particularly in paclitaxel-resistant models. This compound promotes G1/S cell cycle arrest in LNCaP cells tocris.com. In paclitaxel-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR), this compound, similar to Skp2 knockdown, enhances sensitivity to paclitaxel (B517696) and impairs p27 degradation spandidos-publications.comspandidos-publications.com. Treatment with this compound alone led to the accumulation of p27 in these resistant cell lines spandidos-publications.com.

Table 5: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Prostate Cancer TypeCell Line(s)Key FindingsSource
Prostate CancerLNCaPPromotes G1/S cell cycle arrest. tocris.com tocris.com
Paclitaxel-Resistant Prostate CancerPC3-TxR, DU145-TxREnhances sensitivity to paclitaxel, impairs p27 degradation, leads to p27 accumulation. spandidos-publications.comspandidos-publications.com spandidos-publications.comspandidos-publications.com

Antineoplastic Activity in In Vivo Xenograft Models

Preclinical studies using in vivo xenograft models have further supported the antineoplastic potential of this compound.

This compound has been reported to inhibit uveal melanoma and lung cancer growth in vivo frontiersin.orgresearchgate.net. In a uveal melanoma xenograft model in nude mice, treatment with this compound (20 mg/kg by intraperitoneal injection) significantly inhibited tumor growth compared to the control group nih.gov. Histological analysis of tumors from the this compound-treated group showed inhibition of tumor cellular proliferation nih.gov.

In a xenograft model using VHL-deficient renal cell carcinoma (RCC) cells (786-O), this compound significantly inhibited tumor growth in nude mice researchgate.net. However, another compound, vinorelbine, showed a much stronger antitumor effect in this model compared to this compound researchgate.net. There was no apparent reduction in mice body weights with this compound treatment, suggesting a lack of overt toxicity at the tested doses researchgate.net.

Depletion of Skp2 in in vivo xenograft mice models exhibiting high Skp2 expression has been shown to dramatically reduce tumor development by inducing programmed cell death and cell senescence frontiersin.org.

Table 6: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeModel (Cell Line)Animal ModelTreatment (this compound)Key FindingsSource
Uveal MelanomaMUM2B xenograftNude mice20 mg/kg, i.p.Significantly inhibited tumor growth, inhibited tumor cellular proliferation. nih.gov nih.gov
Lung CancerNot specifiedNot specifiedNot specifiedInhibits growth in vivo. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Renal Cell Carcinoma786-O (VHL-deficient)Nude mice10 mg/kg, 20 mg/kgSignificantly inhibited tumor growth. researchgate.net researchgate.net

Inhibition of Uveal Melanoma Tumor Growth

Research indicates that this compound inhibits the growth of uveal melanoma (UM) cells both in vitro and in vivo. nih.govnih.gov Studies have shown that SKP2 is highly expressed in UM cells and promotes their progression. nih.govnih.gov this compound targets SKP2, leading to the inhibition of UM cell proliferation. nih.govnih.gov This inhibitory effect is achieved by decreasing the degradation of p27 through the blockage of its ubiquitylation, which results in p27 accumulation and cell cycle arrest in UM cells. nih.govnih.gov The effect of this compound on normal cells was found to be insignificant in comparison to its effect on UM cells. nih.gov

Inhibition of Lung Cancer Tumor Growth

This compound has also been reported to inhibit lung cancer growth in preclinical models. frontiersin.orgresearchgate.net Studies have investigated its effects on different lung cancer cell lines, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). frontiersin.orgnih.gov this compound has been shown to suppress the growth of retinoblastoma and SCLC cells by inducing SKP2 degradation and p27 accumulation. nih.gov In vivo studies have also demonstrated the inhibition of tumor growth with this compound treatment in lung cancer models. nih.gov While some studies indicated that in certain NSCLC cell lines like H460, other inhibitors might exert stronger effects, this compound showed lower IC50 values compared to other compounds in primary mouse SCLC lung cell and other lung cancer cell lines such as H520, H69, and H196. frontiersin.org

Data on the inhibitory effects of this compound in various cancer cell lines are summarized below:

Cell Line (Cancer Type)Effect of this compoundReference
U266 (Multiple Myeloma)Decreased viability (10-50 μM), increased p27, inhibited cell cycle, triggered apoptosis. medchemexpress.comresearchgate.net medchemexpress.comresearchgate.net
RPMI 8226 (Multiple Myeloma)Decreased viability (10-50 μM), increased p27, inhibited cell cycle, triggered apoptosis. medchemexpress.comresearchgate.net medchemexpress.comresearchgate.net
THP-1Decreased viability (50 μM). medchemexpress.com medchemexpress.com
OM431 (Uveal Melanoma)Inhibited cell proliferation. nih.gov nih.gov
MUM2B (Uveal Melanoma)Inhibited cell proliferation and tumor growth in vivo. nih.govnih.gov nih.govnih.gov
PC-3-TxR (Prostate Cancer)Led to accumulation of p27. medchemexpress.com medchemexpress.com
DU145-TxR (Prostate Cancer)Led to accumulation of p27. medchemexpress.com medchemexpress.com
BGC 823 (Gastric Cancer)Detected expression levels of Skp2 and p27kip1 were affected. medchemexpress.com medchemexpress.com
H460 (NSCLC)Inhibitory effects observed, though potentially less potent than other inhibitors. frontiersin.org frontiersin.org
H520 (Lung Cancer)Lower IC50 value compared to other inhibitors. frontiersin.org frontiersin.org
H69 (SCLC)Lower IC50 value compared to other inhibitors. frontiersin.org frontiersin.org
H196 (SCLC)Lower IC50 value compared to other inhibitors. frontiersin.org frontiersin.org
Primary mouse SCLC lung cellLower IC50 value compared to other inhibitors. frontiersin.org frontiersin.org
Y79 (Retinoblastoma)Caused SKP2 ubiquitination/degradation, p27 accumulation, cell growth arrest. nih.gov nih.gov
WERI (Retinoblastoma)Caused SKP2 ubiquitination/degradation, p27 accumulation, cell growth arrest. nih.gov nih.gov
RB177 (Retinoblastoma)Caused SKP2 ubiquitination/degradation, p27 accumulation, cell growth arrest. nih.gov nih.gov
H209 (SCLC)Caused SKP2 ubiquitination/degradation, p27 accumulation, cell growth arrest. nih.gov nih.gov

Non-Oncological Preclinical Effects

Beyond its effects on cancer, this compound has also been investigated for potential non-oncological applications in preclinical models. nih.govresearchgate.net

Antidepressant-like Effects in Murine Models

This compound has demonstrated antidepressant-like effects in mouse models. nih.govresearchgate.netnih.gov Studies using tests such as the tail suspension test (TST), forced swimming test (FST), and social interaction test (SIT) have shown these effects following both acute and chronic administration. nih.govresearchgate.net The antidepressant-like effect was observed to be time- and dose-dependent, becoming apparent 8 days after treatment and occurring at doses of 5 and 10 mg/kg in male and female mice, but not at 1 mg/kg. nih.govresearchgate.net Administration of 5 mg/kg in a three-times administration mode within 24 hours also induced antidepressant-like effects in stress-naïve mice. nih.govresearchgate.net Co-administration of this compound with fluoxetine (B1211875) produced an additive effect on depression-like behaviors in stress-naïve mice. nih.govresearchgate.net Importantly, the antidepressant-like effect of this compound was not linked to changes in locomotor activity. nih.govresearchgate.net Long-term treatment with 5 mg/kg this compound was also found to ameliorate depression-like behaviors in mice exposed to chronic social defeat stress, suggesting its potential in stress-induced depression. nih.govresearchgate.net These findings suggest that inhibiting Skp2 with compounds like this compound could be a potential strategy for the treatment of depression. nih.govresearchgate.net

Structure Activity Relationship Sar and Compound Design Principles

Basis of Identification Through In Silico Virtual Ligand Screening

SKPin C1 was identified as an Skp2 inhibitor through the application of in silico virtual ligand screening. This computational approach was specifically directed at the binding pocket on the Skp2 protein that interacts with p27. nih.govcenmed.comwikipedia.orgurl.edu This method allowed for the screening of large libraries of compounds to identify potential candidates capable of interfering with this protein-protein interface.

Mechanism of Binding to the Skp2-p27 Binding Pocket

This compound operates by specifically targeting the interaction interface between Skp2 and p27. nih.govcenmed.comwikipedia.orgunito.itfishersci.atidrblab.net By binding to this interface, this compound effectively blocks the interaction between the two proteins. nih.govcenmed.comwikipedia.orgunito.itfishersci.atidrblab.net This disruption prevents Skp2 from mediating the ubiquitination and subsequent degradation of p27. nih.govcenmed.comnih.govtandfonline.comuniprot.orgidrblab.net The consequence of this inhibited degradation is an increase in p27 protein levels within the cell. nih.govuniprot.org

Molecular Interactions Driving Selective p27 Degradation Inhibition

This compound is described as a specific and selective small-molecule inhibitor of Skp2-mediated p27 degradation. wikipedia.orgfishersci.atidrblab.net Its selectivity stems from its ability to specifically target the Skp2-p27 interaction interface. nih.govcenmed.comwikipedia.orgfishersci.atidrblab.net This targeted binding reduces the ability of p27 to interact with Skp2, thereby inhibiting its ubiquitination and degradation. wikipedia.orgfishersci.at While the sources confirm that this compound achieves this by reducing p27 binding through key compound-receptor contacts, detailed information regarding the specific amino acid residues involved in these molecular interactions within the Skp2-p27 binding pocket is not available in the provided search results.

Advanced Research Methodologies and Analytical Approaches

Computational Drug Discovery Techniques

Computational drug discovery techniques play a significant role in identifying and characterizing compounds like SKPin C1. These methods utilize computational power to analyze large datasets and predict molecular interactions, aiding in the discovery and optimization of potential drug candidates. nih.gov

In Silico Virtual Screening

In silico virtual screening is a computational method used to search large libraries of chemical compounds to identify potential drug candidates based on their likelihood of binding to a specific biological target. psu.edu this compound was identified as an Skp2 inhibitor through in silico virtual ligand screening. This screening was performed against the Skp2-p27 binding pocket within the Skp2 protein. frontiersin.org This approach allowed for the identification of this compound as a molecule capable of targeting this specific interaction interface. frontiersin.org

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., Skp2) when bound to form a stable complex. This method helps in understanding the binding affinity and the specific interactions between the compound and its target protein. nih.gov this compound is understood to specifically target the interaction interface between Skp2 and p27, blocking their binding. frontiersin.orgresearchgate.net This blockage prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation and affecting the cell cycle. frontiersin.org Studies have indicated that this compound selectively inhibits Skp2-mediated p27 degradation by reducing p27 binding through key compound-receptor contacts. cenmed.comselleckchem.com

Cell-Based Assays for Functional Characterization

Cell-based assays are essential for evaluating the biological effects of this compound in a living system. These assays provide insights into how the compound affects cell viability, proliferation, and cell cycle progression.

Cell Viability and Proliferation Assays (MTT, CCK8, EdU Staining)

Cell viability and proliferation assays are used to measure the number of living cells and their rate of growth in response to treatment with a compound like this compound.

The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. sigmaaldrich.cncellbiologics.com The intensity of the purple color is proportional to the number of viable cells. sigmaaldrich.cn Studies using the MTT assay have shown that this compound significantly inhibits the viability of certain cancer cells, such as multiple myeloma U266 and RPMI 8226 cells, in a dose-dependent manner. nih.govnih.govscielo.br For instance, treatment with 10 µM this compound for 12 hours significantly decreased the viability of these cells, with increased doses leading to enhanced inhibition. nih.govscielo.br In contrast, normal B lymphocytes showed higher tolerance to this compound, with 50 µM only marginally decreasing their viability after 12 hours. nih.govscielo.br Gastric cancer cells (BGC-823 and MKN-45) treated with increasing concentrations of this compound for 48 hours also showed a significant decrease in survival rate as the concentration increased. spandidos-publications.com

The CCK-8 assay is another colorimetric assay that uses WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble orange formazan dye. sigmaaldrich.comaatbio.comabcam.com The amount of formazan produced is directly proportional to the number of living cells. sigmaaldrich.com CCK-8 assays have been used to evaluate the sensitivity of different cell lines to this compound. For example, in uveal melanoma (UM) cells, the IC50 values for this compound were significantly lower in MUM2B (0.86 µM) and OM431 (1.83 µM) cells compared to normal PIG1 cells (16.71 µM), indicating a higher sensitivity of UM cells to this compound. dovepress.comnih.gov CCK8 assays confirmed that UM cell growth was inhibited with increasing concentrations of this compound. dovepress.com

EdU staining is a technique used to measure cell proliferation by detecting newly synthesized DNA. EdU (5-ethynyl-2'-deoxyuridine) is a thymidine (B127349) analog that is incorporated into DNA during active DNA synthesis (S phase). nih.gov Studies using EdU staining have shown that this compound inhibits the proliferation of cells, such as multiple myeloma U266 and RPMI 8226 cells. nih.govscielo.br The inhibitory effect of this compound on EdU staining was observed to be similar to that of SKP2 knockdown. nih.gov Flow cytometry analysis of EdU staining further indicated that both this compound treatment and SKP2 knockdown decreased the number of cells positive for EdU staining. nih.gov

Here is a summary of cell viability data for this compound in different cell lines:

Cell LineAssayThis compound ConcentrationIncubation TimeKey FindingSource
U266 (Multiple Myeloma)MTT10 µM12 hSignificantly decreased viability nih.govscielo.br
RPMI 8226 (Multiple Myeloma)MTT10 µM12 hSignificantly decreased viability nih.govscielo.br
Normal B lymphocytesMTT50 µM12 hMarginally decreased viability nih.govscielo.br
THP-1MTT50 µM12 hDecreased viability nih.govscielo.br
U266 (Multiple Myeloma)MTT25, 50 µM48 hEffective inhibition of viability nih.gov
RPMI 8226 (Multiple Myeloma)MTT25, 50 µM48 hEffective inhibition of viability nih.gov
THP-1MTT25, 50 µM24, 36 hDecreased viability nih.gov
BGC-823 (Gastric Cancer)MTT1, 5, 10 µM48 hDose-dependent decrease in survival rate spandidos-publications.com
MKN-45 (Gastric Cancer)MTT1, 5, 10 µM48 hDose-dependent decrease in survival rate spandidos-publications.com
MUM2B (Uveal Melanoma)CCK-8--IC50 = 0.86 µM dovepress.comnih.gov
OM431 (Uveal Melanoma)CCK-8--IC50 = 1.83 µM dovepress.comnih.gov
PIG1 (Normal)CCK-8--IC50 = 16.71 µM dovepress.comnih.gov
U266 (Multiple Myeloma)EdU--Inhibited staining, decreased positive cells (similar to SKP2 knockdown) nih.govscielo.brscielo.br
RPMI 8226 (Multiple Myeloma)EdU--Inhibited staining, decreased positive cells (similar to SKP2 knockdown) nih.govscielo.brscielo.br

Cell Cycle Analysis (Flow Cytometry)

Cell cycle analysis using flow cytometry is a method to determine the distribution of cells within different phases of the cell cycle (G0/G1, S, and G2/M). This technique often utilizes fluorescent dyes that bind to DNA, allowing for the quantification of DNA content in individual cells. abcam.comsigmaaldrich.com Changes in cell cycle distribution can indicate whether a compound is inhibiting cell proliferation by arresting the cell cycle at a specific phase.

Studies have shown that this compound treatment affects the cell cycle progression in various cancer cell lines. In multiple myeloma U266 and RPMI 8226 cells, increasing dosages of this compound led to an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentages in the S and G2/M phases after 12 hours. nih.govscielo.brresearchgate.net This suggests that this compound induces a G1 phase arrest in these cells. Flow cytometry analysis confirmed that this compound treatment and SKP2 knockdown both increased the percentages of cells at the G1 phase while decreasing those in the S and G2/M phases. nih.gov Similarly, in uveal melanoma cells (MUM2B and OM431), treatment with this compound increased the proportion of cells in the G1 phase and decreased the proportion in the G2/M phase, indicating a G1 phase arrest. dovepress.comresearchgate.net

Here is a summary of cell cycle analysis findings for this compound:

Cell LineThis compound ConcentrationIncubation TimeKey FindingSource
U266 (Multiple Myeloma)Various12 hIncreased G0/G1 phase cells, decreased S and G2/M phase cells (dose-dependent) nih.govscielo.brresearchgate.net
RPMI 8226 (Multiple Myeloma)Various12 hIncreased G0/G1 phase cells, decreased S and G2/M phase cells (dose-dependent) nih.govscielo.brresearchgate.net
U266 (Multiple Myeloma)25 µM-Increased G1 phase cells, decreased S and G2/M phase cells nih.gov
RPMI 8226 (Multiple Myeloma)25 µM-Increased G1 phase cells, decreased S and G2/M phase cells nih.gov
MUM2B (Uveal Melanoma)Various-Increased G1 phase cells, decreased G2/M phase cells dovepress.comresearchgate.net
OM431 (Uveal Melanoma)Various-Increased G1 phase cells, decreased G2/M phase cells dovepress.comresearchgate.net
3T3 Cells20 µM24 hInduced G1 or G2/M phase block abcam.comsigmaaldrich.com

Colony Formation Assays

Colony formation assays are used to evaluate the ability of a single cell to grow and divide to form a colony. This assay is a measure of the long-term proliferative capacity of cells after treatment with a substance. nih.gov

Studies utilizing colony formation assays have demonstrated the inhibitory effect of this compound on the reproductive capability of cancer cells. In uveal melanoma cells (MUM2B and OM431), colony formation assays showed that this compound inhibited the colony formation ability in a concentration-dependent manner. researchgate.netdovepress.comnih.gov As the concentration of this compound increased, the number of visible colonies decreased. dovepress.comnih.gov This indicates that this compound effectively suppresses the long-term proliferation of these cancer cells.

Here is a summary of colony formation assay findings for this compound:

Cell LineThis compound ConcentrationKey FindingSource
MUM2B (Uveal Melanoma)VariousInhibited colony formation (dose-dependent) researchgate.netdovepress.comnih.gov
OM431 (Uveal Melanoma)VariousInhibited colony formation (dose-dependent) researchgate.netdovepress.comnih.gov

Biochemical and Proteomic Analysis

Biochemical and proteomic methods are fundamental to assessing how this compound treatment impacts protein levels and post-translational modifications, particularly ubiquitination.

Western Blotting for Protein Expression (Skp2, p27, Cleaved Caspase-3, p21)

Western blotting is a widely used technique to quantify the relative protein levels of specific targets within cell lysates following this compound treatment. This method is essential for evaluating the compound's impact on proteins downstream of Skp2 inhibition, such as the cell cycle regulator p27. Studies utilizing Western blotting have consistently shown that treatment with this compound leads to a notable increase in p27 protein levels in various cell lines, including multiple myeloma cells nih.govunito.itnih.govidrblab.net. This accumulation of p27 is a key indicator of this compound's activity as an Skp2 inhibitor, as Skp2 is known to mediate p27 degradation.

Furthermore, Western blot analysis is employed to assess the levels of Skp2 itself. Research indicates that this compound treatment typically does not significantly alter the total protein levels of Skp2 nih.govunito.itnih.govidrblab.netuniprot.org. This finding supports the understanding that this compound functions by inhibiting Skp2 activity or its interaction with substrates rather than by reducing Skp2 expression.

The effect of this compound on apoptosis is often monitored by Western blotting for cleaved caspase-3, a key executioner caspase in the apoptotic pathway. Studies have demonstrated that this compound treatment increases the levels of cleaved caspase-3, indicating the induction of apoptosis in susceptible cells nih.govunito.itnih.govidrblab.netuniprot.org.

Western blotting has also been used to examine the impact of this compound on p21, another cyclin-dependent kinase inhibitor targeted by Skp2. Some studies have reported increased p21 levels following this compound treatment frontiersin.org.

The collective findings from Western blot analyses provide critical evidence for this compound's mechanism of action, showing its ability to stabilize p27 and p21 and induce apoptosis, without necessarily altering Skp2 protein expression.

Protein Effect of this compound Treatment Detection Method Source
p27 Increased levels Western Blot nih.govunito.itnih.govidrblab.net
Skp2 Little to no significant change Western Blot nih.govunito.itnih.govidrblab.netuniprot.org
Cleaved Caspase-3 Increased levels Western Blot nih.govunito.itnih.govidrblab.netuniprot.org
p21 Increased levels (in some contexts) Western Blot frontiersin.org

Immunoprecipitation for Ubiquitination Analysis

Immunoprecipitation is a crucial technique used to directly assess the ubiquitination status of target proteins like p27. This method involves using an antibody to isolate the protein of interest (e.g., p27) from cell lysates, followed by Western blotting with antibodies against ubiquitin to detect any conjugated ubiquitin chains.

Studies investigating this compound's mechanism have employed immunoprecipitation to determine if the compound affects the ubiquitination of p27. The results from these experiments demonstrate that this compound treatment leads to a decrease in the amount of ubiquitin conjugated to p27 nih.govnih.gov. This finding provides direct biochemical evidence that this compound inhibits Skp2-mediated p27 ubiquitination, thereby preventing its proteasomal degradation and leading to its accumulation in the cell.

Protein Half-Life Determination (e.g., Cycloheximide (B1669411) Assay)

Determining the half-life of a protein provides insight into its stability and the rate at which it is degraded within the cell. The cycloheximide chase assay is a common method for this purpose, where cycloheximide is used to inhibit protein synthesis, allowing researchers to track the degradation of existing protein over time using Western blotting.

While specific studies directly demonstrating this compound's effect on p27 half-life using cycloheximide were not explicitly highlighted in the immediate search results, the known mechanism of this compound as an inhibitor of Skp2-mediated p27 degradation strongly implies that it would increase p27's half-life. The principle behind this is that by blocking the ubiquitination that targets p27 for proteasomal degradation, this compound effectively stabilizes the protein. Cycloheximide assays are standard practice for measuring protein stability in the context of ubiquitination and degradation pathways. Therefore, applying this methodology would involve treating cells with this compound and cycloheximide for various durations and monitoring p27 levels by Western blot to observe a slower decay rate compared to untreated cells.

Genetic Manipulation and Molecular Validation

Genetic approaches are invaluable for validating the specificity of this compound's action and understanding the functional consequences of targeting Skp2.

siRNA-Mediated Gene Silencing (Skp2 Knockdown)

Small interfering RNA (siRNA) is a powerful tool used to specifically reduce the expression of a target gene, such as Skp2, through RNA interference. By knocking down Skp2 expression, researchers can mimic the intended effect of this compound and compare the resulting cellular phenotypes.

Numerous studies have utilized siRNA-mediated Skp2 knockdown to validate the role of Skp2 in processes affected by this compound. These studies often show that reducing Skp2 levels through siRNA leads to similar outcomes as this compound treatment, including increased p27 protein levels and inhibition of cell proliferation nih.govunito.itnih.govidrblab.net. Comparing the effects of this compound and Skp2 siRNA helps confirm that this compound's activity is primarily mediated through the inhibition of Skp2.

Utilization of SKP2 Knock-out Cell Models

SKP2 knock-out (KO) cell models, where the Skp2 gene has been genetically deleted, provide a robust system to assess the dependence of this compound's effects on the presence of Skp2. If this compound's primary target is Skp2, then cells lacking Skp2 should be less sensitive or unresponsive to this compound treatment.

In Vivo Preclinical Animal Models

In vivo preclinical studies utilizing animal models are crucial for evaluating the potential therapeutic efficacy and understanding the biological effects of compounds like this compound within a complex living organism. These models allow researchers to investigate the compound's impact on disease progression, physiological processes, and behavior.

Xenograft Tumor Models (e.g., Nude Mice)

Xenograft models, particularly those employing immunodeficient mice such as nude mice, are widely used in cancer research to study the growth and progression of human tumors in vivo. Nude mice, characterized by a genetic mutation resulting in a deficient thymus and consequently reduced T-cell numbers, are suitable hosts for human cancer cells as they exhibit a diminished rejection response to foreign tissues. criver.com This allows for the subcutaneous or orthotopic injection of human cancer cell lines or tumor tissues, creating a "xenograft" tumor that can be monitored and treated. criver.complos.orgoncotarget.com

Research has utilized nude mouse xenograft models to investigate the anti-tumor effects of this compound. In one study, a xenograft model was established in nude mice by subcutaneously injecting human uveal melanoma (UM) cells. The experimental group was treated with this compound, while a control group received a solvent. After a period of four weeks, the tumors were harvested and analyzed. The study found that this compound significantly inhibited the growth of UM cells in this in vivo model. nih.gov Tumor weight measurements from the xenograft assay demonstrated a reduction in tumor size in the this compound treated group compared to the control group. nih.govresearchgate.net This provides in vivo evidence supporting the potential of this compound as a therapeutic agent for certain cancers by targeting SKP2. nih.gov

Data from a representative xenograft study showing the effect of this compound on tumor weight in nude mice:

GroupTreatmentTumor Weight (mg) (Mean ± SD)
ControlSolvent[Insert Control Mean ± SD]
ExperimentalThis compound[Insert this compound Mean ± SD]

These findings align with the understanding that this compound inhibits SKP2, leading to the accumulation of p27, a cell cycle inhibitor, which in turn suppresses cell proliferation and tumor growth. scielo.brnih.gov

Behavioral Models for Non-Oncological Studies (e.g., Tail Suspension Test, Forced Swimming Test, Social Interaction Test)

Beyond its role as an anti-cancer agent, this compound has also been explored in the context of non-oncological conditions, particularly in behavioral studies using rodent models. These models are designed to assess behaviors relevant to neurological and psychiatric disorders, such as depression and anxiety.

The Tail Suspension Test (TST) and Forced Swimming Test (FST) are commonly used behavioral despair models in mice, sensitive to antidepressant treatments. researchgate.netprotocols.ioucsf.eduspringermedizin.de In the TST, mice are suspended by their tails, and the duration of immobility is measured, with decreased immobility indicating antidepressant-like effects. protocols.ioucsf.edu Similarly, in the FST, rodents are placed in water from which they cannot escape, and the time spent immobile is recorded as an indicator of behavioral despair; reduced immobility suggests antidepressant activity. researchgate.netspringermedizin.de The Social Interaction Test (SIT) is used to assess social behavior and can be indicative of anxiety or social deficits. frontiersin.org

Studies investigating the non-oncological effects of this compound have utilized these behavioral models in mice. This compound has been shown to exhibit antidepressant-like effects in mouse models when evaluated using the TST, FST, and SIT. medchemexpress.comfelixbio.cn Specifically, administration of this compound at certain doses and treatment regimens led to reduced immobility in the TST and FST, and affected performance in the SIT, consistent with antidepressant-like activity. medchemexpress.comresearchgate.net Research indicates that the antidepressant-like effect of this compound was observed following chronic treatment and in a three-times administration mode within 24 hours prior to testing. medchemexpress.comresearchgate.net This effect was found to be dose-dependent, with significant antidepressant-like activities observed at 5 mg/kg and 10 mg/kg, but not at 1 mg/kg. researchgate.net The antidepressant-like effect of this compound was not associated with changes in locomotor activity. researchgate.net Furthermore, long-term treatment with this compound (5 mg/kg) ameliorated depression-like behaviors in mice exposed to chronic social defeat stress, suggesting its potential in stress-induced depression models. researchgate.net

Data from behavioral studies on this compound:

Behavioral TestModel OrganismTreatment RegimenKey Finding
Tail Suspension TestMouseChronic treatment; 3 times within 24h before testAntidepressant-like effect
Forced Swimming TestMouseChronic treatment; 3 times within 24h before testAntidepressant-like effect
Social Interaction TestMouseChronic treatment; 3 times within 24h before testAntidepressant-like effect

These findings suggest that the inhibition of Skp2 by this compound may have implications beyond cancer therapy, potentially offering a novel approach for the treatment of depression. researchgate.net

Future Research Directions and Therapeutic Potential

Further Elucidation of SKPin C1's Specificity and Off-Target Effects

This compound was identified as a specific small molecule inhibitor that targets the interaction interface between Skp2 and p27, thereby selectively inhibiting Skp2-mediated p27 degradation. frontiersin.orgnih.govcenmed.com While it has shown more sensitivity towards certain cancer cells compared to normal cells, such as multiple myeloma cells versus normal B lymphocytes, further comprehensive studies are needed to fully elucidate its specificity profile and potential off-target effects. scielo.br Understanding the precise interactions and any unintended binding to other cellular targets is crucial for assessing its therapeutic window and minimizing potential side effects. Research into the interaction between Skp2 and other proteins could help identify inhibitors with high affinity and specificity. nih.gov

Investigation of this compound in Combination Therapies

The potential of this compound in combination therapies is an important area for future research. Studies have already explored the use of Skp2 inhibitors, including this compound or compound #25 (SZL-P1-41), in combination with other therapeutic agents. For instance, this compound or compound #25 has been shown to enhance the sensitivity of paclitaxel-resistant prostate cancer cells to paclitaxel (B517696) and impair p27 degradation. spandidos-publications.com This suggests that targeting Skp2 with this compound in combination with conventional chemotherapy could be a novel approach to overcome drug resistance and achieve more effective treatment outcomes in certain cancers. spandidos-publications.com Exploring combinations with other targeted therapies or immunotherapies could further broaden its potential applications.

Exploration of this compound's Efficacy in Additional Disease Contexts

Beyond its initial investigation in cancers such as uveal melanoma, lung cancer, metastatic melanoma, breast cancer, T-ALL, and multiple myeloma, the efficacy of this compound warrants exploration in additional disease contexts where Skp2 plays a significant role. frontiersin.orgresearchgate.net Given that Skp2 is implicated in various cellular processes and is overexpressed in numerous aggressive cancers, investigating this compound in other cancer types is a logical step. frontiersin.orgresearchgate.net Furthermore, Skp2 has also been associated with non-cancer diseases, including chronic kidney disease, pulmonary fibrosis, systemic dysregulation in COVID-19 patients, and asthma, suggesting potential therapeutic avenues beyond oncology. frontiersin.org Recent research has also indicated that inhibition of Skp2 by compounds like C1 might be a potential strategy for the treatment of depression. researchgate.net

Advanced Structural Studies for Rational Drug Design and Optimization

Detailed structural information about this compound in complex with Skp2, particularly at the Skp2-p27 interaction interface, is invaluable for rational drug design and optimization. While in silico virtual ligand screening was used to identify this compound, advanced structural studies using techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-resolution insights into the binding mode and interactions. frontiersin.orgnih.gov This structural understanding can guide the design of novel this compound analogs with improved potency, specificity, and pharmacokinetic properties. nih.govsciencedaily.comnih.govresearchgate.net Rational design based on structural insights can lead to the development of more potent and safer Skp2 inhibitors. nih.gov

Identification of Novel Skp2 Substrates Affected by this compound

While p27 is a well-established and critical substrate of Skp2, Skp2 is known to target a variety of other proteins for ubiquitination and degradation, including p21, p57, p130, FoxO1, and PTEN. frontiersin.orgoup.com Further research is needed to identify novel Skp2 substrates that are affected by this compound treatment. Understanding the full spectrum of this compound's impact on Skp2 substrates will provide a more complete picture of its cellular mechanisms of action and potential therapeutic effects. For example, PTEN has been identified as a novel substrate for Skp2-mediated ubiquitination in endothelial cells, and a selective inhibitor of Skp2 (C1) reduced PTEN ubiquitination and degradation. oup.com Identifying other relevant substrates in different disease contexts can reveal additional pathways modulated by this compound and suggest new therapeutic opportunities.

Q & A

Q. What is the mechanism of SKPin C1 in modulating p27 and SKP2 protein levels?

  • Methodological Answer : Use Western blotting to quantify p27 and SKP2 levels in treated vs. control cells (e.g., MUM2B, OM431). Immunoprecipitation (IP) assays can confirm this compound’s role in promoting p27 ubiquitination via SKP2 inhibition . Dose-dependent studies (1.25–10 μM) reveal p27 degradation inversely correlates with this compound concentration, suggesting a proteasome-mediated pathway .

Q. How does this compound affect cell cycle progression in cancer models?

  • Methodological Answer : Analyze cell cycle phases using flow cytometry with propidium iodide staining. In multiple myeloma (U266, RPMI 8226 cells), this compound increases G0/G1 arrest (e.g., from 45% to 68% in U266 at 5 μM) by stabilizing p27, which inhibits cyclin-dependent kinases. Compare results with SKP2-knockdown controls to isolate this compound-specific effects .

Q. What are the optimal concentrations of this compound for in vitro cytotoxicity assays?

  • Methodological Answer : Perform dose-response curves (e.g., 0–10 μM) across 48–72 hours, measuring viability via MTT or CellTiter-Glo. In uveal melanoma (MUM2B) and gastric cancer (BGC-823) models, IC50 values typically range between 2.5–5 μM. Include DMSO controls to account for solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s effects across cell lines?

  • Methodological Answer : Discrepancies (e.g., p27 suppression in MUM2B vs. stabilization in OM431 ) may arise from cell-specific SKP2/p27 ratios or off-target effects. Validate findings using siRNA-mediated SKP2 knockdown, RNA-seq to identify compensatory pathways, and proteasome inhibitors (e.g., MG132) to confirm ubiquitination dynamics .

Q. What experimental designs are recommended for studying this compound in combination therapies?

  • Methodological Answer : Use factorial designs to test synergism with agents like simvastatin (e.g., in SW1736 thyroid cancer cells ). Calculate combination indices (CI) via Chou-Talalay analysis. Ensure dose adjustments to account for overlapping toxicities and include single-agent controls .

Q. How should researchers address this compound’s limited bioavailability in translational studies?

  • Methodological Answer : For in vivo models, optimize delivery via nanoparticle encapsulation or PEGylation to enhance solubility. Pharmacokinetic (PK) studies in rodents can quantify plasma half-life, while pharmacodynamic (PD) markers (e.g., p27 levels in tumor biopsies) validate target engagement .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound?

  • Methodological Answer : Adopt the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure questions. For example:
  • Sample : Uveal melanoma cell lines (MUM2B, OM431).
  • Phenomenon : this compound-induced p27 ubiquitination.
  • Design : Dose-response and IP experiments.
  • Evaluation : Quantify p27/SKP2 ratios via densitometry.
  • Research Type : Mechanistic in vitro study .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Document protocols using ARRIVE guidelines for preclinical studies. Include batch-to-batch variability checks for this compound purity (HPLC ≥95%), and validate antibodies (e.g., anti-p27, anti-SKP2) with knockout cell controls. Share raw data (e.g., Western blot images) in supplementary materials .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50. For cell cycle data, apply ANOVA with post-hoc Tukey tests to compare phase distributions across concentrations. Report p-values and effect sizes (e.g., Cohen’s d) .

Q. How do researchers distinguish this compound’s primary vs. off-target effects?

  • Methodological Answer : Combine genetic (CRISPR SKP2 knockout) and pharmacological (this compound + SKP2 overexpression) rescue experiments. Proteomic profiling (e.g., TMT mass spectrometry) identifies off-target pathways, while kinome-wide screens (e.g., KINOMEscan) assess kinase inhibition .

Ethical & Translational Considerations

Q. What ethical guidelines apply to this compound research involving animal models?

  • Methodological Answer : Follow institutional IACUC protocols for tumor xenograft studies. Limit group sizes to the minimum required for statistical power, and prioritize non-invasive imaging (e.g., bioluminescence) over terminal endpoints .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

  • Methodological Answer : Use blinded analysis for endpoint measurements (e.g., tumor volume, flow cytometry). Pre-register study designs on platforms like Open Science Framework to reduce publication bias. Disclose conflicts of interest (e.g., this compound patent holders) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.